molecular formula C14H13N3O B15056801 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No.: B15056801
M. Wt: 239.27 g/mol
InChI Key: PHJXFWFPPSJNIT-UHFFFAOYSA-N
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Description

1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a pyridine ring with a diazepine ring, making it a valuable scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby preventing phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives

Comparison: 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to its combined pyridine and diazepine rings, which provide a distinct scaffold for drug development. Compared to similar compounds, it offers a different set of chemical properties and biological activities, making it a versatile candidate for various applications .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-phenyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C14H13N3O/c18-14-7-9-17(11-4-2-1-3-5-11)13-6-8-15-10-12(13)16-14/h1-6,8,10H,7,9H2,(H,16,18)

InChI Key

PHJXFWFPPSJNIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C(C=NC=C2)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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